N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE
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Overview
Description
N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorobenzyl group and a methoxy-nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-methoxy-5-nitroaniline.
Alkylation: The 2-methoxy-5-nitroaniline is then subjected to alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and appropriate nucleophiles for substitution.
Major Products Formed
Reduction: N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-AMINOPHENYL)AMINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the methoxy and chlorobenzyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-AMINOPHENYL)AMINE: Similar structure but with an amino group instead of a nitro group.
N-(4-METHYLBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
N-(4-CHLOROBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a chlorobenzyl group allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxy-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-20-14-7-6-12(17(18)19)8-13(14)16-9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKOUSBAHTQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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